molecular formula C22H23N3O4S B2446572 N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-3-(phenylsulfonyl)propanamide CAS No. 1207059-90-2

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2446572
CAS RN: 1207059-90-2
M. Wt: 425.5
InChI Key: KOBPALPKOQIXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-3-(phenylsulfonyl)propanamide, also known as OP3P, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. OP3P is a small molecule that belongs to the class of compounds known as pyridazinones.

Scientific Research Applications

  • Inflammatory Bowel Disease (IBD) Treatment :

    • Sulphasalazine, a compound structurally related to N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-3-(phenylsulfonyl)propanamide, has been extensively used in treating IBD, specifically ulcerative colitis and Crohn's disease. The therapeutic effectiveness of sulphasalazine is attributed to the 5-aminosalicylic acid (5-ASA) moiety, which exerts its action locally in the intestine. The formulation aims to ensure the release of 5-ASA in the terminal ileum and colon, the primary sites of inflammation in IBD patients. Clinical studies have confirmed the efficacy of 5-ASA in inducing remission in acute ulcerative colitis and maintaining remission, highlighting the significance of structurally related compounds in IBD treatment (Thomson, 1991), (Watkinson, 2012).
  • Chemical Synthesis and Biological Activities :

    • The synthesis and biological activities of related compounds, such as 1,2-oxazines and 1,2-benzoxazines, have been reviewed, demonstrating the potential for diverse biological applications. These compounds can be synthesized via dehydration of dihydro-hydroxy-oxazines, emphasizing the versatility of these chemical structures in synthetic chemistry and their relevance in medicinal applications (Sainsbury, 1991).
  • Antioxidant Capacity Assessment :

    • The ABTS/PP decolorization assay, commonly used to assess the antioxidant capacity of compounds, provides a method to elucidate the reaction pathways of antioxidants. This assay highlights the diverse chemical interactions and the potential of structurally complex compounds, such as N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-3-(phenylsulfonyl)propanamide, in contributing to or affecting antioxidant activities (Ilyasov et al., 2020).
  • Potential for Therapeutic Applications :

    • The structural complexity of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-3-(phenylsulfonyl)propanamide suggests potential for therapeutic applications, as seen in the research on phenothiazines and related compounds. These investigations have led to the discovery of compounds with promising biological activities, such as antibacterial, anticancer, antiviral, anti-inflammatory, and antimalarial properties, highlighting the potential of structurally complex molecules in diverse therapeutic areas (Pluta et al., 2011).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c26-21(14-17-30(28,29)19-10-5-2-6-11-19)23-15-7-16-25-22(27)13-12-20(24-25)18-8-3-1-4-9-18/h1-6,8-13H,7,14-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBPALPKOQIXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-3-(phenylsulfonyl)propanamide

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